Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-1H-imidazo[4,5-c]pyridine
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. The imidazo[4,5-c]pyridine core, a bioisostere of purine, represents one such "privileged structure."[1] Its intrinsic ability to engage in key biological interactions, such as hydrogen bonding and π-stacking, has positioned it as a foundational element in the design of a wide array of therapeutic agents.[2] Derivatives of this heterocyclic system have demonstrated significant potential across numerous disease areas, including oncology, virology, and inflammatory conditions.[3]
This guide focuses specifically on 7-Bromo-1H-imidazo[4,5-c]pyridine , a key synthetic intermediate whose value lies in the strategic placement of a bromine atom on the pyridine ring. This halogen serves not as a passive substituent but as a versatile chemical handle, enabling chemists to introduce molecular diversity through modern cross-coupling methodologies. Understanding the core chemical properties, reactivity, and handling of this building block is therefore critical for any research program aiming to leverage the therapeutic potential of the imidazo[4,5-c]pyridine scaffold.
Physicochemical and Structural Properties
7-Bromo-1H-imidazo[4,5-c]pyridine is a solid at room temperature. While comprehensive experimental data for the parent compound is not extensively published, its properties can be inferred from its structure and data from closely related, commercially available analogues.
Molecular Structure
The structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom at the C7 position. The presence of the imidazole moiety allows for tautomerism, with the proton potentially residing on either N1 or N3.
Caption: Molecular Structure of 7-Bromo-1H-imidazo[4,5-c]pyridine.
Core Properties
The following table summarizes key computed and experimental properties for the parent compound and its common N-methyl derivative.
| Property | 7-Bromo-1H-imidazo[4,5-c]pyridine | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine |
| CAS Number | 90993-26-3 | 317840-04-3[4] |
| Molecular Formula | C₆H₄BrN₃ | C₇H₆BrN₃[4] |
| Molecular Weight | 198.02 g/mol | 212.05 g/mol [4] |
| Physical Form | Solid (Predicted) | Solid[4] |
| Monoisotopic Mass | 196.95886 Da | 210.9745 Da |
| XLogP3 (Computed) | 1.1 | 1.1 |
| SMILES | C1=C2C(=C(C=N1)Br)N=CN2 | CN1C=NC2=CN=CC(=C21)[4] |
| InChI Key | UOGAFIAGSJONEX-UHFFFAOYSA-N | JDHYFPSQNGSLOM-UHFFFAOYSA-N[4] |
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While published spectra for the parent compound are scarce, the expected data can be reliably predicted based on its structure and analysis of related analogues.[5]
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be relatively simple.
-
A broad singlet for the N-H proton of the imidazole ring, typically downfield (> 12 ppm).
-
A singlet for the C2-H proton of the imidazole ring (δ 8.0-8.5 ppm).
-
Two singlets or two doublets (with a small coupling constant) in the aromatic region corresponding to the C4-H and C6-H protons on the pyridine ring (δ 8.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the bromine and the fused imidazole ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum should display six distinct signals for the aromatic carbons.
-
The brominated carbon (C7) will appear in the range of δ 110-125 ppm.
-
The other five carbons of the heterocyclic core will resonate in the typical aromatic region of δ 115-155 ppm.
-
-
Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry is expected to show a characteristic isotopic pattern for a monobrominated compound. The [M+H]⁺ ion would appear as a pair of peaks of nearly equal intensity at m/z 198 and 200, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
A definitive, optimized synthesis for 7-Bromo-1H-imidazo[4,5-c]pyridine is not widely published. However, a robust synthetic strategy can be designed based on established methodologies for related heterocyclic systems. A common approach involves the cyclization of a suitably substituted diaminopyridine.
Proposed Synthetic Workflow
The most logical pathway begins with the bromination of 3,4-diaminopyridine. The bromine is directed to the position para to the C4-amino group and meta to the C3-amino group due to the combined directing effects of the amines. Subsequent cyclization with an orthoformate provides the target molecule.
Caption: Proposed two-step synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine.
Experimental Protocol (Representative)
Causality: This protocol is designed for efficiency and control. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination. The use of DMF as a solvent facilitates the reaction at low temperatures. The subsequent cyclization with triethyl orthoformate is a classic and high-yielding method for forming the imidazole ring from a 1,2-diamine, with acetic acid acting as a catalyst.
-
Bromination:
-
Dissolve 3,4-diaminopyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by pouring it into ice water. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-3,4-diaminopyridine.
-
-
Cyclization and Purification:
-
Combine the crude 5-bromo-3,4-diaminopyridine (1.0 equiv), triethyl orthoformate (3.0 equiv), and glacial acetic acid (as catalyst and solvent).
-
Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor the reaction for the formation of the product.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and reagents.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure 7-Bromo-1H-imidazo[4,5-c]pyridine.
-
Chemical Reactivity and Derivatization
The primary utility of 7-Bromo-1H-imidazo[4,5-c]pyridine in drug development stems from the reactivity of its C-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for several key reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[7] This is arguably the most common method used to introduce aryl or heteroaryl substituents at the 7-position, enabling extensive exploration of the structure-activity relationship (SAR).
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines.[8] This is crucial for installing functionalities that can act as hydrogen bond donors or acceptors, or serve as linking points for further elaboration.
-
Sonogashira Coupling: This reaction with a terminal alkyne introduces an alkynyl group, a rigid linker often used to probe deeper into protein binding pockets.
Caption: Key cross-coupling reactions of 7-Bromo-1H-imidazo[4,5-c]pyridine.
Causality in Catalyst Selection: The choice of palladium catalyst, ligand, and base is critical for success and is substrate-dependent. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are common.[7] For Buchwald-Hartwig aminations, specialized bulky phosphine ligands are often required to facilitate the challenging reductive elimination step, and a strong, non-nucleophilic base like sodium tert-butoxide is typically employed.[8]
Applications in Medicinal Chemistry
The 7-Bromo-1H-imidazo[4,5-c]pyridine scaffold is a launchpad for synthesizing compounds with diverse biological activities. The ability to easily modify the 7-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Antiviral Agents: The imidazopyridine nucleus is present in compounds investigated for antiviral activity. For example, derivatives have been developed and tested against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C, where they target the viral RNA-dependent RNA polymerase.[2]
-
Anticancer Agents: As purine analogues, imidazopyridine derivatives are frequently explored as kinase inhibitors. By using the 7-bromo handle to introduce specific aryl or amino groups, chemists can design molecules that fit into the ATP-binding site of various kinases implicated in cancer cell proliferation.
-
Antimicrobial Agents: Derivatives have been synthesized and tested for activity against bacterial and fungal pathogens.[9] Some compounds have shown promising activity against Mycobacterium tuberculosis.[10] The 7-position can be functionalized to enhance membrane permeability or interaction with specific microbial targets.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for 7-Bromo-1H-imidazo[4,5-c]pyridine is not universally available, the hazards can be extrapolated from data on its N-alkylated derivatives and related heterocyclic compounds.
-
GHS Hazard Classification (Anticipated): Based on data for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, the parent compound should be treated as:
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[13]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure all skin is covered.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
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